molecular formula C11H14N2O2 B1680305 Pheneturide CAS No. 90-49-3

Pheneturide

Cat. No.: B1680305
CAS No.: 90-49-3
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .

Biochemical Analysis

Biochemical Properties

Pheneturide interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is known to inhibit the metabolism and thus increase the levels of other anticonvulsants, such as phenytoin . The nature of these interactions is primarily inhibitory, affecting the metabolic pathways of other compounds .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes . It influences cell function by altering the metabolic pathways of other anticonvulsants . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other anticonvulsants at the molecular level . It inhibits the metabolism of these compounds, leading to increased levels of anticonvulsants such as phenytoin . This can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound follows first-order kinetics in the dose range studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways that interact with other anticonvulsants . It inhibits the metabolism of these compounds, affecting their metabolic flux and metabolite levels .

Transport and Distribution

It is known to interact with other anticonvulsants, potentially affecting their localization or accumulation .

Subcellular Localization

Given its interactions with other anticonvulsants, it may be localized to areas where these compounds are found .

Chemical Reactions Analysis

Pheneturide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory reagents and conditions.

Scientific Research Applications

Pheneturide has been studied for its anticonvulsant properties and its ability to inhibit the metabolism of other anticonvulsants, such as phenytoin. It has been used in scientific research to understand its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. In addition to its use in epilepsy treatment, this compound has been explored for its potential effects on the central nervous system and its interactions with other drugs .

Comparison with Similar Compounds

Pheneturide has a similar profile of anticonvulsant activity and toxicity relative to phenacemide. Both compounds are used in cases of severe epilepsy when other drugs have failed. this compound is unique in its ability to inhibit the metabolism of other anticonvulsants, making it particularly useful in combination therapies. Similar compounds include:

Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENETURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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